molecular formula C12H14N2S B494732 1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine CAS No. 893598-44-2

1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine

Cat. No.: B494732
CAS No.: 893598-44-2
M. Wt: 218.32g/mol
InChI Key: LPLNPFBAAFFLSN-UHFFFAOYSA-N
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Description

1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound that features a thiophene ring substituted with a methyl group at the 3-position and a pyridine ring attached via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Substitution with Methyl Group: The methyl group is introduced at the 3-position of the thiophene ring using methylating agents such as methyl iodide in the presence of a base.

    Attachment of Pyridine Ring: The pyridine ring is attached via a methanamine linkage through a nucleophilic substitution reaction. This involves the reaction of 3-methylthiophene-2-carbaldehyde with pyridin-4-ylmethylamine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated thiophene or pyridine derivatives.

Scientific Research Applications

1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene structures, such as 3-methylthiophene.

    Pyridine Derivatives: Compounds with similar pyridine structures, such as 4-methylpyridine.

Uniqueness

1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is unique due to its specific combination of a thiophene ring with a methyl group and a pyridine ring linked via a methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-10-4-7-15-12(10)9-14-8-11-2-5-13-6-3-11/h2-7,14H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLNPFBAAFFLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405929
Record name AN-465/42767248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893598-44-2
Record name AN-465/42767248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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